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Compound of Interest

Compound Name: 2-Bromo-3-pyridinamine

Cat. No.: B189615 Get Quote

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectral data for 2-Bromo-3-pyridinamine and its structural analogues, 3-

aminopyridine and 2-bromopyridine. The data presented is essential for researchers and

professionals in drug development and organic synthesis, offering a baseline for structural

verification and purity assessment.

¹H and ¹³C NMR Spectral Data Comparison
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) for 2-Bromo-3-
pyridinamine, 3-aminopyridine, and 2-bromopyridine. The data for 2-Bromo-3-pyridinamine
is estimated based on the additive effects of the bromo and amino substituents on the pyridine

ring, derived from the experimental data of the comparator molecules.
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Compound Position
¹H Chemical Shift
(δ, ppm)

¹³C Chemical Shift
(δ, ppm)

2-Bromo-3-

pyridinamine

(Estimated)

C2 - ~140-145

C3 - ~145-150

H4 ~7.1-7.3 (d) ~120-125

H5 ~6.9-7.1 (dd) ~125-130

H6 ~7.8-8.0 (d) ~145-150

NH₂ ~4.0-5.0 (br s) -

3-Aminopyridine[1][2] H2 8.08 (d) ~140-145

C2 - 140.9

C3 - 146.3

H4 7.03 (dd) 124.0

H5 6.97 (ddd) 123.7

H6 8.00 (d) 143.5

NH₂ 3.89 (s) -

2-Bromopyridine[3][4]

[5]
C2 - 142.4

H3 7.46-7.50 (m) 128.4

H4 7.21-7.26 (m) 138.6

H5 7.50-7.55 (m) 122.8

H6 8.30-8.40 (m) 150.3

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), q
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(quartet), and m (multiplet). Estimated values for 2-Bromo-3-pyridinamine are indicative and

may vary based on solvent and experimental conditions.

Experimental Protocols
A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is crucial for data

reproducibility and comparison.

Sample Preparation:

Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters:

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

Parameter ¹H NMR ¹³C NMR

Pulse Program Standard single-pulse (zg30)
Proton-decoupled single-pulse

(zgpg30)

Number of Scans 16 - 64 1024 - 4096

Relaxation Delay 1.0 - 5.0 s 2.0 - 10.0 s

Acquisition Time 2.0 - 4.0 s 1.0 - 2.0 s

Spectral Width 12 - 16 ppm 200 - 250 ppm

Temperature 298 K 298 K

Data Processing:

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative proton

ratios.

Visualizing the Workflow and Structure
The following diagrams illustrate the experimental workflow for NMR analysis and the chemical

structure of 2-Bromo-3-pyridinamine with assigned NMR signals.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b189615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Weigh Sample

Dissolve in Deuterated Solvent with TMS

Transfer to NMR Tube

Spectrometer Setup (Lock, Tune, Shim)

Acquire FID (¹H & ¹³C)

Fourier Transform

Phase & Baseline Correction

Reference to TMS

Spectral Analysis (Integration, Peak Picking)
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2-Bromo-3-pyridinamine ¹H & ¹³C NMR Assignments (Estimated)

H4: ~7.1-7.3 ppm H5: ~6.9-7.1 ppm H6: ~7.8-8.0 ppm C2: ~140-145 ppm C3: ~145-150 ppm

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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